molecular formula C21H17ClN2O5S B2691964 N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide CAS No. 727689-13-6

N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide

Cat. No. B2691964
CAS RN: 727689-13-6
M. Wt: 444.89
InChI Key: GJYVSYVNHXFQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines, synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of “N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide” is complex. The linear formula is C14H11ClN2O3 .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds related to N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide, have been synthesized and shown to have potency in in vitro Purkinje fiber assays. These compounds are comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent in clinical trials for cardiac electrophysiological activity (Morgan et al., 1990).

Anticancer Agents

Derivatives of N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide have been investigated for their proapoptotic activity as anticancer agents. Specifically, indapamide derivatives synthesized from related compounds have shown significant growth inhibition in melanoma cell lines, indicating potential as anticancer treatments (Yılmaz et al., 2015).

Anti-tubercular Activity

Compounds related to N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide have been synthesized and evaluated for anti-tubercular activity. These compounds have shown potential against Mycobacterium tuberculosis, the causative agent of tuberculosis (Dighe et al., 2012).

Antibacterial Activity

Sulfonohydrazide derivatives of 1,3-benzodioxol-5-carbohydrazide, structurally related to N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide, have been synthesized and evaluated for antibacterial activity. These compounds showed significant activity against various bacterial strains (Siddiqa et al., 2014).

Type III Secretion Inhibition

Certain analogues of N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide have been identified as potential inhibitors of type III secretion in Yersinia, suggesting possible applications in preventing or treating bacterial infections (Kauppi et al., 2007).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c22-16-2-1-3-18(10-16)30(26,27)23-12-14-4-6-15(7-5-14)21(25)24-17-8-9-19-20(11-17)29-13-28-19/h1-11,23H,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVSYVNHXFQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.